Ethyl 2-(neopentylamino)nicotinate
Description
Ethyl 2-(neopentylamino)nicotinate is a nicotinic acid derivative characterized by a neopentylamino (-NH-C(CH₃)₃) substituent at the 2-position of the pyridine ring and an ethyl ester group at the 3-position. Applications of such derivatives may span pharmaceuticals, agrochemicals, or polymer science, though specific uses for this compound require further investigation.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 2-(2,2-dimethylpropylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-5-17-12(16)10-7-6-8-14-11(10)15-9-13(2,3)4/h6-8H,5,9H2,1-4H3,(H,14,15) |
InChI Key |
ZOHYPWGIJQMHNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NCC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Ethyl 2-(neopentylamino)nicotinate belongs to a broader class of 2-substituted ethyl nicotinates. Key analogs include:
Key Observations :
- Neopentylamino Group: The branched neopentyl group increases steric hindrance and lipophilicity compared to linear alkyl or aromatic substituents. This may reduce metabolic degradation by esterases or cytochrome P450 enzymes, as seen in ethyl nicotinate derivatives .
Physicochemical Properties
- Partition Coefficients: Ethyl nicotinate exhibits a log P (octanol/water) of ~1.5, facilitating skin permeation. Substituents like neopentylamino may raise log P, enhancing membrane affinity but reducing aqueous solubility .
- Diffusion Coefficients: For ethyl nicotinate, steady-state flux through skin layers (stratum corneum and viable epidermis) is governed by Fick’s second law of diffusion. Bulkier substituents like neopentylamino could slow diffusion rates due to steric effects .
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